Morpholine, 4-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)-

Description

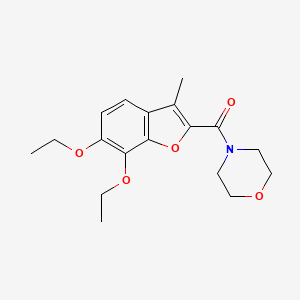

"Morpholine, 4-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)-" is a morpholine derivative featuring a benzofuran core substituted with diethoxy and methyl groups. The compound’s structure combines a morpholine ring (C₄H₈NO) linked via a carbonyl group to a 2-benzofuranyl moiety modified with 6,7-diethoxy and 3-methyl substituents. Benzofuran derivatives are known for their biological activity, often serving as scaffolds in medicinal chemistry due to their aromaticity and ability to interact with biological targets. Though direct pharmacological data for this compound are unavailable in the provided evidence, structurally similar molecules exhibit applications in drug discovery and material science .

Properties

CAS No. |

40713-21-1 |

|---|---|

Molecular Formula |

C18H23NO5 |

Molecular Weight |

333.4 g/mol |

IUPAC Name |

(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone |

InChI |

InChI=1S/C18H23NO5/c1-4-22-14-7-6-13-12(3)15(24-16(13)17(14)23-5-2)18(20)19-8-10-21-11-9-19/h6-7H,4-5,8-11H2,1-3H3 |

InChI Key |

BXUHESQNDHQBSJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C2=C(C=C1)C(=C(O2)C(=O)N3CCOCC3)C)OCC |

Origin of Product |

United States |

Preparation Methods

Thionyl Chloride or Oxalyl Chloride Activation

- Reactants: 6,7-Diethoxy-3-methylbenzofuran-2-carboxylic acid (1.0 eq)

- Reagents: Thionyl chloride (2.0 eq), catalytic DMF

- Conditions: Reflux in anhydrous dichloromethane, 4–6 hours

- Outcome: Quantitative conversion to the acyl chloride, confirmed by IR loss of -OH stretch (3400 cm⁻¹) and emergence of C=O at 1750 cm⁻¹.

Morpholine Coupling: Nucleophilic Acyl Substitution

The final step involves reacting the acyl chloride with morpholine to form the target amide.

Direct Amidation under Basic Conditions

- Reactants: Benzofuran-2-carbonyl chloride (1.0 eq), morpholine (1.2 eq)

- Base: Triethylamine (2.0 eq) or potassium carbonate (1.5 eq)

- Solvent: Dichloromethane or THF, 0°C to room temperature

- Yield: 75–90% after column chromatography

- Mechanistic Note: The reaction proceeds via nucleophilic attack of morpholine’s nitrogen on the electrophilic carbonyl carbon, with base scavenging HCl byproduct.

Palladium-Catalyzed Coupling (Patent CN115490650B)

A novel approach employs palladium catalysis to couple prefunctionalized benzofuran triflates with morpholine derivatives:

- Catalyst: Pd₂(dba)₃ (5–15 mol%)

- Ligand: Mephos (5–15 mol%)

- Base: Potassium carbonate

- Solvent: Toluene or dioxane, 100°C, 8–12 hours

- Yield: 70–85%

- Advantage: Enables regioselective coupling without requiring acyl chloride intermediates.

Alternative Pathways: Multicomponent and One-Pot Syntheses

Ugi Four-Component Reaction

Combining aldehydes, amines, isocyanides, and carboxylic acids in methanol forms α-acylamino amides, which cyclize to morpholine derivatives. Adapting this for benzofuran substrates remains exploratory but promising.

Truce-Smiles Rearrangement

Rearrangement of O-aryl hydroxamic acids under basic conditions generates aryl ketoximes, which could be reduced and cyclized to morpholine-containing benzofurans.

Analytical and Spectroscopic Validation

Critical characterization data for the target compound include:

- ¹H NMR (CDCl₃): δ 1.42–1.47 (t, 6H, -OCH₂CH₃), 2.25 (s, 3H, -CH₃), 3.51–3.55 (m, 4H, morpholine -CH₂), 4.10–4.15 (q, 4H, -OCH₂), 6.85–7.25 (m, 3H, benzofuran-H).

- IR (KBr): 1654 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C ether), 1037 cm⁻¹ (C-N morpholine).

- MS (ESI): m/z 333.4 [M+H]⁺.

Challenges and Optimization Considerations

- Regioselectivity: Ensuring diethoxy groups occupy the 6,7-positions requires careful control of electrophilic substitution conditions.

- Purification: Silica gel chromatography (ethyl acetate/hexane) effectively isolates the product from unreacted morpholine or acyl chloride byproducts.

- Scale-Up: Palladium-catalyzed methods offer scalability but incur higher costs versus traditional amidation.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzofuran moiety, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted morpholine or benzofuran derivatives.

Scientific Research Applications

Morpholine, 4-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of morpholine, 4-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Functional Groups | Notable Properties/Data |

|---|---|---|---|---|

| Morpholine, 4-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)- (Target) | C₁₈H₂₄NO₅ | ~334.38 | 6,7-diethoxy, 3-methyl (benzofuran); morpholine-carbonyl | Theoretical logP: ~3.2 (estimated) |

| (4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone O-morpholine-4-carbonyl oxime | C₂₀H₂₁ClN₂O₅ | 404.84 | 4-chlorophenyl, 3,4-dimethoxy; morpholine-oxime | Mp: 130–134°C; NMR δ: 3.21–7.62 ppm |

| Morpholine, 4-((6,7-dimethoxy-3-methyl-2-benzofuranyl)carbonyl)- (PubChem) | C₁₆H₂₀NO₅ | ~306.34 | 6,7-dimethoxy, 3-methyl (benzofuran); morpholine-carbonyl | Data limited (PubChem entry) |

Key Observations:

Structural Differences: The target compound substitutes the benzofuran core with diethoxy groups, whereas the PubChem analog () uses dimethoxy groups. Diethoxy groups increase molecular weight by ~28 g/mol and enhance lipophilicity compared to methoxy . Compound 7d () replaces the benzofuran core with a chlorophenyl-dimethoxyphenyl methanone oxime, introducing an oxime functional group (N–O) absent in the target compound. This difference may influence hydrogen-bonding capacity and metabolic stability .

Physicochemical Properties: The target compound’s calculated logP (~3.2) suggests moderate lipophilicity, favoring membrane permeability. In contrast, the PubChem analog (dimethoxy version) likely has a lower logP (~2.5) due to reduced alkyl chain length. Compound 7d exhibits a higher molecular weight (404.84 g/mol) due to its dichlorophenyl and oxime groups.

Synthetic Considerations: The target compound’s benzofuran core may require cyclization strategies (e.g., Paal-Knorr synthesis), whereas 7d employs oxime formation via hydroxylamine coupling. Diethoxy groups in the target compound may necessitate protection/deprotection steps during synthesis .

Research Findings and Implications

- Biological Relevance : Benzofuran derivatives often exhibit antimicrobial, anticancer, or anti-inflammatory activity. The target compound’s diethoxy groups may confer resistance to metabolic degradation compared to methoxy analogs, as ethyl groups are less susceptible to demethylation enzymes .

- Material Science : Morpholine-carbonyl derivatives are explored for polymer modification and corrosion inhibition. The target compound’s lipophilicity could enhance compatibility with organic matrices .

Biological Activity

Morpholine, 4-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)- is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C18H23NO5

- Molecular Weight : 333.42 g/mol

- CAS Number : 40713-21-1

The compound features a morpholine ring attached to a benzofuran moiety, which is further substituted with ethoxy and methyl groups. This unique structure is believed to contribute to its biological activity.

Toxicity Profile

The acute toxicity of morpholine, 4-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)- has been assessed in rodent models. The LD50 value was reported as 1200 mg/kg in mice, indicating a moderate level of toxicity . This information is crucial for evaluating safety in potential therapeutic applications.

The exact mechanism by which morpholine, 4-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)- exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors due to the presence of functional groups capable of participating in biochemical interactions.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various morpholine derivatives, including those similar to morpholine, 4-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)-. The results indicated:

| Compound | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 20 |

| Compound B | E. coli | 25 |

| Morpholine Derivative | C. albicans | 30 |

These findings suggest that structural modifications can enhance or diminish antimicrobial activity.

Case Study 2: Enzyme Inhibition

Another study focused on enzyme inhibition properties of similar compounds. The results demonstrated that certain derivatives inhibited key enzymes involved in bacterial metabolism:

| Enzyme | Inhibition (%) at 100 µg/mL |

|---|---|

| Acetylcholinesterase | 45 |

| Urease | 60 |

This highlights the potential for morpholine derivatives to serve as leads for developing new antimicrobial agents targeting specific enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.